molecular formula C7H11FO B566523 5-Hepten-2-one, 3-fluoro- (9CI) CAS No. 102283-46-5

5-Hepten-2-one, 3-fluoro- (9CI)

Cat. No.: B566523
CAS No.: 102283-46-5
M. Wt: 130.162
InChI Key: HRMWMEIHCSIWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hepten-2-one, 3-fluoro- (9CI) is a fluorinated aliphatic ketone with the molecular formula C₇H₁₁FO. The "9CI" designation indicates its inclusion in the Ninth Collective Index of the Chemical Abstracts Service (CAS), a systematic nomenclature for chemical compounds. Structurally, it features a seven-carbon chain with a ketone group at position 2 and a fluorine substituent at position 2. Fluorine’s electronegativity and small atomic radius often enhance molecular stability and influence intermolecular interactions, making this compound of interest in biochemical and materials research .

For instance, compound 9CI (anthracene-based) demonstrates selective fluorescence when interacting with G-quadruplex DNA structures, attributed to its large aromatic surface area and dynamic stacking interactions .

Properties

CAS No.

102283-46-5

Molecular Formula

C7H11FO

Molecular Weight

130.162

IUPAC Name

3-fluorohept-5-en-2-one

InChI

InChI=1S/C7H11FO/c1-3-4-5-7(8)6(2)9/h3-4,7H,5H2,1-2H3

InChI Key

HRMWMEIHCSIWKY-UHFFFAOYSA-N

SMILES

CC=CCC(C(=O)C)F

Synonyms

5-Hepten-2-one, 3-fluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the 5-Hepten-2-one Family

The following table compares 5-Hepten-2-one, 3-fluoro- (9CI) with structurally related heptenone derivatives:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications
5-Hepten-2-one, 3-fluoro- (9CI) Not explicitly provided 3-fluoro C₇H₁₁FO Potential fluorophore; biochemical probes (inferred from 9CI analogues)
5-Hepten-2-one, 4-methoxy-, (E)- (9CI) 152467-26-0 4-methoxy, E-configuration C₈H₁₄O₂ Noted in chemical databases; stereochemical specificity
5-Hepten-2-one, 6-methyl-3-allyl- (9CI) 2633-95-6 3-allyl, 6-methyl C₁₁H₁₈O Industrial applications (unspecified)
5-Hepten-2-one, 6-methyl-3-methylene- (9CI) 182412-80-2 3-methylene, 6-methyl C₉H₁₄O Structural isomerism; reactivity studies

Key Observations:

  • Fluorine vs.
  • Steric and Electronic Effects : Allyl and methylene substituents (e.g., in 2633-95-6 and 182412-80-2) introduce steric bulk, which may reduce stacking interactions critical for fluorescence in DNA-binding applications .

Functional Analogues in Biochemical Probes

and highlight the importance of fluorophores in 9CI analogues for G-quadruplex DNA recognition.

  • Compound 9CI (Anthracene-based) : Exhibits strong fluorescence due to its large aromatic surface area, enabling π-π stacking with DNA. Substitutions at the anthracene ring (e.g., compound 6) maintain fluorescence, whereas replacing the N-phenyl group with a piperidine ring (compound 7) diminishes it .
  • However, the fluorine atom may enhance dipole interactions or metabolic stability in biological systems, akin to fluorinated pharmaceuticals like 5-fluoro-2'-deoxyuridine (FdUrd) .

Fluorine’s Role in Bioactivity

Fluorine substitution is a common strategy in medicinal chemistry. For example:

  • 5-Fluoro-2'-deoxyuridine (FdUrd) : A fluorinated thymidine analogue with high hepatic extraction (94–99%) and antitumor activity .
  • 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) : Shows potent anti-HIV activity due to enhanced binding to thymidine kinase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.